molecular formula C23H24N4O3 B2999439 N-ethyl-1-(3-methoxypropyl)-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900900-99-4

N-ethyl-1-(3-methoxypropyl)-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B2999439
CAS No.: 900900-99-4
M. Wt: 404.47
InChI Key: LTZMZPRDZFBIRT-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that belongs to the class of pyrimidines and pyrrolopyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

While specific synthesis methods for this compound are not available, general methods for the synthesis of pyrimidines involve the Knoevenagel-Michael cyclocondensation of barbituric acid/1,3-dimethylbarbituric acid, malononitrile, and arylaldehyde derivatives . This is used to construct a multicomponent green tandem method for the metal-free synthesis of pyrano[2,3-d]pyrimidine scaffolds .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. It would contain a pyrimidine ring fused with a pyrrole ring, forming a pyrrolopyrimidine structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be complex and dependent on the specific conditions and reagents used. In general, pyrimidines can undergo a variety of reactions, including substitutions, additions, and ring-opening reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. In general, pyrimidines are stable compounds that are resistant to oxidation and reduction. They are also relatively acidic due to the presence of nitrogen in the ring .

Scientific Research Applications

Microwave-mediated Synthesis

The study "Microwave-mediated regioselective synthesis of novel pyrimido[1,2-a]pyrimidines under solvent-free conditions" discusses the efficient synthesis of novel pyrimido[1,2-a]pyrimidines. This research highlights the utility of microwave irradiation in facilitating the solvent-free synthesis of heterocyclic compounds, which are crucial in drug discovery and material science (J. Vanden Eynde et al., 2001).

Discovery of Selective Kinase Inhibitors

In the discovery of selective and orally efficacious inhibitors of the Met kinase superfamily, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent Met kinase inhibitors. This study demonstrates the role of chemical modification in enhancing enzyme potency and selectivity, essential for developing therapeutic agents (Gretchen M. Schroeder et al., 2009).

Thiazolopyrimidine Synthesis

Another relevant study, "A convenient synthesis of thiazolopyrimidines, thiazolodipyrimidines and heterocyclothiazolopyrimidines," explores the reaction pathways to synthesize various thiazolopyrimidine derivatives. These compounds have broad applications in medicinal chemistry due to their potential biological activities (S. Sherif et al., 1993).

Antiviral Activity of Pyrrolo[2,3-d]pyrimidines

The synthesis and evaluation of non-nucleoside analogs of toyocamycin, sangivamycin, and thiosangivamycin revealed the importance of certain substituents on the antiviral activity of pyrrolo[2,3-d]pyrimidines. This study contributes to understanding the structural requirements for antiviral efficacy, which is critical in designing new antiviral drugs (T. Renau et al., 1996).

Future Directions

Future research could focus on synthesizing this compound and studying its biological activity. Given the wide range of activities exhibited by pyrimidines, it could potentially have interesting pharmacological effects .

Mechanism of Action

Properties

IUPAC Name

N-ethyl-6-(3-methoxypropyl)-2-oxo-N-phenyl-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3/c1-3-25(17-10-5-4-6-11-17)23(29)19-16-18-21(26(19)14-9-15-30-2)24-20-12-7-8-13-27(20)22(18)28/h4-8,10-13,16H,3,9,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTZMZPRDZFBIRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=CC3=C(N2CCCOC)N=C4C=CC=CN4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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